2-(6-amino-1H-indol-1-yl)acetonitrile
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Overview
Description
2-(6-amino-1H-indol-1-yl)acetonitrile is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The indole nucleus is a common structural motif in many bioactive molecules, making it an important target for synthetic and medicinal chemistry.
Preparation Methods
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be functionalized to introduce the amino and acetonitrile groups through various substitution reactions.
Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
2-(6-amino-1H-indol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(6-amino-1H-indol-1-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound can be used in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(6-amino-1H-indol-1-yl)acetonitrile involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit specific kinases or interact with DNA to exert their biological effects . The exact mechanism depends on the specific structure and functional groups of the indole derivative.
Comparison with Similar Compounds
Similar compounds to 2-(6-amino-1H-indol-1-yl)acetonitrile include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
What sets this compound apart is its specific functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H9N3 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-(6-aminoindol-1-yl)acetonitrile |
InChI |
InChI=1S/C10H9N3/c11-4-6-13-5-3-8-1-2-9(12)7-10(8)13/h1-3,5,7H,6,12H2 |
InChI Key |
NWMOGLRXMDWFHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC#N)N |
Origin of Product |
United States |
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